molecular formula C12H19ClN2 B2503005 (R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride CAS No. 1354020-90-8

(R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride

Cat. No. B2503005
CAS RN: 1354020-90-8
M. Wt: 226.75
InChI Key: MOXMHTMAELLWEL-UTONKHPSSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies such as condensation reactions, alkylation, and reductive amination. For instance, the synthesis of N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine (NHPA) was achieved by condensation of 4-aminipyridine with 5-nitro-2-hydroxybenzaldehyde . Similarly, N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol was synthesized using alkylation with 1-(chloromethyl)pyrene or reductive amination with pyrene-1-carbaldehyde and NaCNBH3 . These methods could potentially be adapted for the synthesis of “(R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride” by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds closely related to “(R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride” suggests that they may exhibit specific stereochemistry and functional groups that can influence their reactivity and interaction with biological targets. For example, the stereochemistry of the synthesized N-(pyren-1-ylmethyl)azasugar moiety was crucial in determining the stability of DNA and RNA duplexes . The presence of a pyrrolidine ring, as seen in the related compounds, is a common feature that could be present in the target compound and may affect its chemical properties.

Chemical Reactions Analysis

The related compounds have been shown to participate in various chemical reactions. For instance, the NHPA compound was tested as a corrosion inhibitor, indicating its potential to engage in surface adsorption and interaction with metal surfaces . The reactivity of “(R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride” could also be explored in similar contexts, such as corrosion inhibition or as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

While the physical and chemical properties of “(R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride” are not directly reported, the properties of similar compounds can provide some insights. For example, the inhibition efficiency of NHPA in corrosion was found to be temperature-dependent, and its adsorption on the steel surface followed the Langmuir isotherm . The intercalating nucleic acids (INAs) with the insertion of N-(pyren-1-ylmethyl)azasugar moiety showed different thermal stabilities when forming duplexes with DNA or RNA . These findings suggest that the target compound may also exhibit specific adsorption properties and thermal stability characteristics.

Scientific Research Applications

Pyrrole and Pyrrole Derivatives

Pyrrole derivatives, including compounds like (R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride, are fundamental in numerous biological molecules like heme and chlorophyll. They have extensive applications due to their aromatic character and are often synthesized through the condensation of amines with carbonyl-containing compounds. Such derivatives have uses in creating solvents, wetting agents, and as intermediates in various chemical reactions due to their low toxicity and stability (Anderson & Liu, 2000).

Src Kinase Inhibitor Research

The compound [7-(2,6-dichlorophenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine is a potent Src kinase inhibitor. It has demonstrated activity in human tumor cell lines and animal models of tumor growth, suggesting potential applications in oncology research (Noronha et al., 2007).

Solid Phase Synthesis and Crystal Structure

The solid-phase synthesis technique has been applied to create derivatives like N-p-Methylbenzyl benzamide, showcasing its utility in the field of crystallography and material sciences. This technique provides an efficient pathway to synthesize complex molecules and study their structural properties (Luo & Huang, 2004).

Synthesis of Dihydroxyhomoprolines

The asymmetric synthesis of dihydroxyhomoprolines, which involves lithium amide conjugate addition reactions, is another significant area. This synthesis method can lead to the creation of enantiopure pyrrolidines, demonstrating the role of such compounds in developing new pharmaceuticals and complex organic molecules (Davies et al., 2013).

Corrosion Inhibition in Steel

Research on N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine, a molecule structurally related to (R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride, demonstrates its effectiveness as a corrosion inhibitor for steel in hydrochloric acid. This highlights the potential of pyrrolidine derivatives in industrial applications, particularly in material protection and maintenance (Iroha et al., 2021).

properties

IUPAC Name

(3R)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-10-2-4-11(5-3-10)8-14-12-6-7-13-9-12;/h2-5,12-14H,6-9H2,1H3;1H/t12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXMHTMAELLWEL-UTONKHPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN[C@@H]2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride

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